Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 2-methoxybenzylamine with methyl 3-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the ester, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2-hydroxyphenyl)methyl]amino}-2-methylpropanoate
- Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
- Methyl 3-{[(2-nitrophenyl)methyl]amino}-2-methylpropanoate
Uniqueness
Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(13(15)17-3)8-14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXTCZEQXKDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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